Glycine, N-((2,4-dichlorophenoxy)acetyl)-

Mammalian Metabolism Toxicokinetics Analytical Chemistry

This 2,4-D glycine conjugate is an essential, species-specific analytical standard for quantifying biliary metabolites in mammalian toxicokinetic studies. Unlike plant-derived aspartate or glutamate conjugates, this standard is irreplaceable for accurately profiling the detoxification pathway in rats, mice, and hamsters. It also serves as a key synthetic intermediate for pro-herbicide research. Procure this high-purity reference material to ensure precise quantification and avoid functional misidentification in your metabolism or residue analysis workflows.

Molecular Formula C10H9Cl2NO4
Molecular Weight 278.09 g/mol
CAS No. 17212-10-1
Cat. No. B094508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-((2,4-dichlorophenoxy)acetyl)-
CAS17212-10-1
SynonymsGlycine, N-((2,4-dichlorophenoxy)acetyl)-
Molecular FormulaC10H9Cl2NO4
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)O
InChIInChI=1S/C10H9Cl2NO4/c11-6-1-2-8(7(12)3-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
InChIKeyZSUWKPLZWNKGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-((2,4-dichlorophenoxy)acetyl)- (CAS 17212-10-1): A Specialized 2,4-D Conjugate for Research and Analytical Standards


Glycine, N-((2,4-dichlorophenoxy)acetyl)-, commonly known as the 2,4-D glycine conjugate, is a synthetic derivative of the phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) formed through amide linkage between the carboxyl group of 2,4-D and the amino group of glycine . With a molecular formula of C10H9Cl2NO4 and a molecular weight of 278.09 g/mol [1], this compound serves as a critical reference standard for studying Phase II xenobiotic metabolism via amino acid conjugation pathways. Unlike the more extensively characterized aspartate and glutamate conjugates of 2,4-D, the glycine conjugate is a significant biliary metabolite in mammals, including mice, rats, and hamsters [2]. Its synthesis is catalyzed by the enzyme glycine N-acyltransferase (EC 2.3.1.192), using 2,4-dichlorophenoxyacetyl-CoA and glycine as substrates [3]. This compound is primarily procured as an analytical reference material for metabolism and residue studies.

Why Generic Substitution of 2,4-D Conjugates Is Not Supported: Evidence from N-((2,4-dichlorophenoxy)acetyl)-glycine


Amino acid conjugates of 2,4-D are not functionally interchangeable. Key metabolic and biological activity differences are determined by the specific amino acid moiety [1]. In mammalian systems, the formation of the glycine conjugate is a distinct Phase II detoxification pathway, whereas in plants, the dominant conjugates are those of aspartic and glutamic acid [2]. This species-specific metabolism means an analytical standard of the glycine conjugate is irreplaceable for accurate quantification in toxicokinetic studies, and a plant-derived standard cannot be substituted. Furthermore, structural derivatization critically influences bioactivity: in plant growth regulator assays against Mimosa pigra, the methyl ester of the glycine conjugate, N-(2,4-dichlorophenoxyacetyl)-glycine methyl ester, showed over 85% herbicidal inhibition, while the dimethyl ester of the glutamic acid conjugate also demonstrated activity, revealing that simple amino acid substitution can profoundly alter herbicidal efficacy [3]. These findings underscore that the specific conjugate must be selected based on the target organism and study objective.

Quantitative Evidence Guide: Differentiating Performance of N-((2,4-dichlorophenoxy)acetyl)-glycine from Analogs


Sex-Dependent Biliary Excretion of the Glycine Conjugate in Mice vs. Taurine Conjugate

In a controlled in vivo study, male B6C3F1 mice excreted twice as much 2,4-D glycine conjugate in bile as female mice, demonstrating a significant sex-dependent difference in this metabolic pathway [1]. This contrasts with the taurine conjugate, for which no sex-dependent difference was observed. The study also established that 71–88% of biliary radioactivity remained as the parent compound, while the glycine conjugate was the primary identified metabolite across mice, rats, and hamsters, and the taurine conjugate was exclusive to mice [1].

Mammalian Metabolism Toxicokinetics Analytical Chemistry

Cross-Species Biliary Metabolite Profile: Glycine Conjugate is a Universal Mammalian Marker

The glycine conjugate of 2,4-D was consistently detected in the bile of all three mammalian species tested, while the taurine conjugate was found only in mice [1]. This indicates a broader significance for the glycine conjugate as a universal mammalian metabolite. In contrast, the major plant metabolites are predominantly aspartic acid and glutamic acid conjugates, which were found at concentrations 100-fold lower than free 2,4-D in Arabidopsis [2]. This fundamental difference in metabolite profile between kingdoms rules out the substitution of plant-derived analytical standards in mammalian studies.

Comparative Metabolism Species Differences Analytical Reference

Herbicidal Activity of Glycine Methyl Ester Derivative Comparable to Commercial Herbicides

In a structure-activity relationship (SAR) study involving 45 substituted phenoxyacetic acids, the methyl ester derivative of the target compound, N-(2,4-dichlorophenoxyacetyl)-glycine methyl ester, exhibited >85% weed growth inhibition against Mimosa pigra Linn. This activity was comparable to two commercial herbicides used as positive controls [1]. In contrast, the dimethyl ester of the glutamic acid conjugate, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid dimethyl ester, also showed >85% inhibition, demonstrating that while conjugation generally retains activity, the specific amino acid and esterification state are key modulators of potency [1].

Herbicide Development Structure-Activity Relationship Pro-herbicide Design

Best Application Scenarios for Procuring Glycine, N-((2,4-dichlorophenoxy)acetyl)- (CAS 17212-10-1)


Analytical Reference Standard for Mammalian 2,4-D Metabolism Studies

The glycine conjugate is a universal biliary metabolite of 2,4-D in mammals, detected in rats, mice, and hamsters, unlike the taurine conjugate which is restricted to mice [1]. Laboratories conducting toxicokinetic or residue analysis of 2,4-D in mammalian systems require this specific standard to accurately identify and quantify the glycine conjugate fraction, which constitutes a significant portion of the metabolite profile in bile.

Synthetic Intermediate for Pro-Herbicide Development

Its methyl ester derivative, synthesized directly from the free acid, demonstrated >85% herbicidal inhibition, comparable to commercial herbicides [2]. This establishes the free acid as a key synthetic intermediate in research programs focused on designing ester pro-herbicides or controlled-release formulations based on the phenoxy acid scaffold.

Enzyme Substrate for Glycine N-Acyltransferase (GLYAT) Kinetic Studies

This compound is the product of the reaction catalyzed by glycine N-acyltransferase (EC 2.3.1.192) using 2,4-dichlorophenoxyacetyl-CoA and glycine [3]. It can be used as a reference standard in enzyme assays investigating the substrate specificity and kinetics of GLYAT, an enzyme critical to the detoxification of xenobiotic carboxylic acids.

Quote Request

Request a Quote for Glycine, N-((2,4-dichlorophenoxy)acetyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.